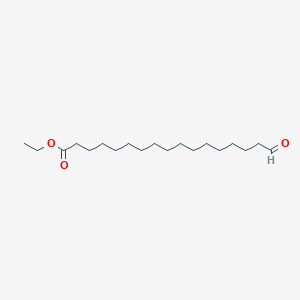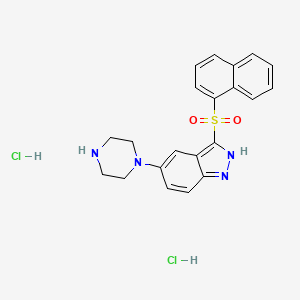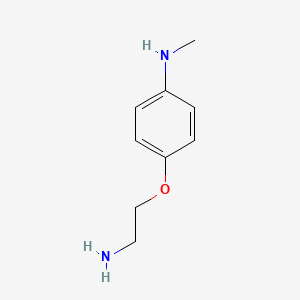![molecular formula C10H10N4 B13133613 [2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
[2,2'-Bipyridine]-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bipyridine]-5,6-diamine is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound has amine groups attached to the 5th and 6th positions of the bipyridine structure. Bipyridines are widely used in coordination chemistry, serving as ligands that can form complexes with various metal ions. These complexes have applications in catalysis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,6-diamine typically involves the functionalization of bipyridine derivatives. One common method is the Suzuki coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as coupling partners . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods such as the Ullmann coupling and the Wurtz coupling . These methods are advantageous due to their high yields and relatively mild reaction conditions. Electrochemical methods have also been explored for the synthesis of bipyridine derivatives, offering a more environmentally friendly alternative .
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Bipyridine]-5,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the bipyridine scaffold .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,2’-Bipyridine]-5,6-diamine is used as a ligand in coordination complexes. These complexes are studied for their catalytic properties in various organic transformations, including hydrogenation and cross-coupling reactions .
Biology
In biological research, the compound is used to study metal-protein interactions and enzyme mechanisms. Its ability to form stable complexes with metal ions makes it a valuable tool for probing the roles of metal ions in biological systems .
Medicine
In medicinal chemistry, bipyridine derivatives are explored for their potential as therapeutic agents. They have shown promise in the development of drugs for treating diseases such as cancer and neurodegenerative disorders .
Industry
In the industrial sector, [2,2’-Bipyridine]-5,6-diamine is used in the development of advanced materials, including polymers and nanomaterials. Its coordination complexes are also employed in the design of sensors and electronic devices .
Wirkmechanismus
The mechanism of action of [2,2’-Bipyridine]-5,6-diamine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, thereby influencing its reactivity and catalytic activity. The compound can also interact with biological macromolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine isomer, commonly used in the synthesis of coordination polymers and as a precursor to viologens.
1,10-Phenanthroline: A related compound with a similar structure, used in coordination chemistry and as a chelating agent.
Uniqueness
What sets [2,2’-Bipyridine]-5,6-diamine apart from these similar compounds is the presence of the amine groups at the 5th and 6th positions. These functional groups provide additional sites for chemical modification and enable the formation of unique coordination complexes with distinct properties .
Eigenschaften
Molekularformel |
C10H10N4 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
6-pyridin-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C10H10N4/c11-7-4-5-9(14-10(7)12)8-3-1-2-6-13-8/h1-6H,11H2,(H2,12,14) |
InChI-Schlüssel |
DLDQEIUBBXKKRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)

![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)





